molecular formula C11H13F3N2O B14843765 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14843765
M. Wt: 246.23 g/mol
InChI Key: VKQDNPPZPWLVRY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and cyclopropanol.

    Cyclopropoxylation: The cyclopropanol is reacted with the pyridine derivative under basic conditions to introduce the cyclopropoxy group.

    Dimethylamination: The intermediate product is then subjected to dimethylamination using dimethylamine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C11H13F3N2O/c1-16(2)10-9(17-8-3-4-8)5-7(6-15-10)11(12,13)14/h5-6,8H,3-4H2,1-2H3

InChI Key

VKQDNPPZPWLVRY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

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